1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol is a fluorinated organic compound with potential applications in various scientific fields. Its unique structure, which includes a trifluoromethyl group and a morpholine ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-methylhydrazine with an appropriate diketone.
Attachment of the morpholine ring: The pyrazole derivative is then reacted with a morpholine derivative under suitable conditions to form the desired intermediate.
Introduction of the trifluoromethyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a difluoromethyl or monofluoromethyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler fluorinated alcohol with similar reactivity but lacking the morpholine and pyrazole rings.
4-Methyl-1H-pyrazole: A pyrazole derivative without the trifluoromethyl and morpholine groups.
Morpholine: A simple heterocyclic compound without the trifluoromethyl and pyrazole groups.
Uniqueness
1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol is unique due to its combination of a trifluoromethyl group, a morpholine ring, and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,1,1-trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O2/c1-9-4-16-18(5-9)7-10-6-17(2-3-20-10)8-11(19)12(13,14)15/h4-5,10-11,19H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTAAIZCGYBDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(CCO2)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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